5'-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine
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Overview
Description
5’-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine is a nucleoside analog that consists of a uridine molecule linked to a 2-amino-2-deoxy-beta-D-glucopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine typically involves the glycosylation of uridine with a protected 2-amino-2-deoxy-beta-D-glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the glycosylation reaction. The protecting groups are then removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 5’-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5’-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of 5’-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine, such as oxo, deoxy, and substituted analogs.
Scientific Research Applications
5’-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and gene expression.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5’-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may target specific enzymes or pathways involved in nucleic acid metabolism, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A nucleoside analog with a similar structure but lacking the amino group.
5-Fluorouridine: A fluorinated analog with potent anticancer activity.
Cytidine: Another nucleoside analog with a similar sugar moiety but different base.
Uniqueness
5’-O-(2-Amino-2-deoxy-beta-D-glucopyranosyl)-uridine is unique due to the presence of the 2-amino-2-deoxy-beta-D-glucopyranosyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H23N3O10 |
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Molecular Weight |
405.36 g/mol |
IUPAC Name |
1-[5-[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O10/c16-8-11(23)9(21)5(3-19)28-14(8)26-4-6-10(22)12(24)13(27-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,17,20,25) |
InChI Key |
CWABGVZJZZWGKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N)O)O |
Origin of Product |
United States |
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